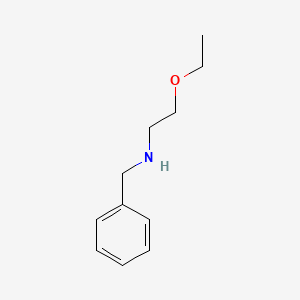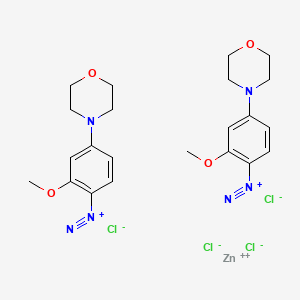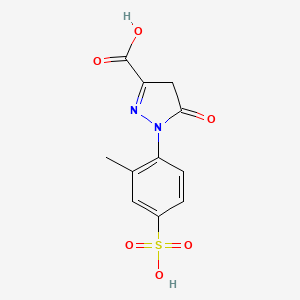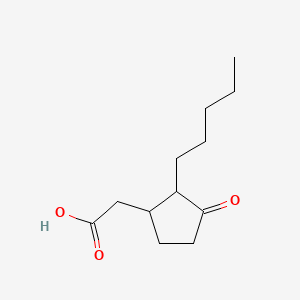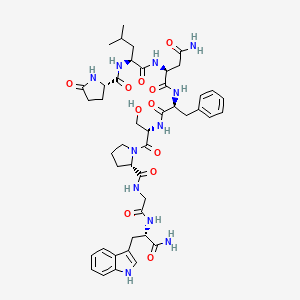
Crustacean erythrophore concentrating hormone
Descripción general
Descripción
Crustacean erythrophore concentrating hormone, also known as pELNFSPGWamide or red pigment concentrating hormone (RPCH), is a crustacean hormone . It was first isolated from the eyestalk of the pink shrimp Pandalus borealis and has been detected in many decapod species .
Synthesis Analysis
RPCH has been isolated from nerve tissue of six decapod crustacean species. The primary structure of three of the six hormones, i.e., those of Cancer magister, Carcinus maenas, and Orconectes limosus, was determined by manual microsequencing as: pELNFSPGW-NH2 . This sequence is identical to that of RPCH from Pandalus borealis, the only previously known sequence of a crustacean RPCH .Molecular Structure Analysis
The molecular structure of RPCH is Pyr-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH2 . The molecular weight is 930.03 and the chemical formula is C45H59N11O11 .Physical And Chemical Properties Analysis
RPCH is a peptide hormone with a molecular weight of 930.03 and a chemical formula of C45H59N11O11 . It is synthesized and/or stored within specialized epidermal cells, or epidermal appendices, such as hair or cuticle .Aplicaciones Científicas De Investigación
Isolation and Characterization
- CECH was first isolated from lobster (Homarus americanus) eyestalks using high-performance liquid chromatography. It was found in eyestalk but not in brain homogenates, highlighting its specific localization and potential unique function in crustaceans (Jaffe et al., 1984).
Physiological Role in Color Adaptation
- Studies on erythrophore concentrating hormone (ECH), closely related to CECH, suggest a major role in the rapid color changes of crustaceans by concentrating pigment in erythrophores. This function is critical for various physiological processes like camouflage and signaling (Kleinholz, 1975).
Bioassay Development for Chromatophorotropins
- An in vitro bioassay was developed to measure the response of crustacean erythrophores to chromatophorotropins like CECH. This assay provides a quantitative method for studying pigment cell responses and is instrumental in understanding the structure-activity relationships of these hormones (Britto et al., 1990).
Understanding Neurohormonal Control
- CECH, as part of crustacean pigment-translocating hormones, has been studied for its role in color adaptation. It functions as a general pigment-concentrating hormone, affecting multiple chromatophores types. These studies help elucidate the complex neurohormonal control mechanisms in crustaceans (Josefsson, 1983).
Binding Site Identification and Hormone Action
- Research into photoaffinity analogs of CECH has led to the identification of specific binding sites in crustacean tissues, providing insights into the hormone's role as a neurotransmitter in the central nervous system (Prestwich et al., 1991).
Cross-Phyletic Activity of Neuropeptides
- A study on arthropod neuropeptides, including RPCH (related to CECH), revealed their activity in molluscan hearts and crustacean chromatophores, suggesting an extended family of peptide hormones with diverse physiological effects across phyla (Greenberg et al., 1985).
Molecular Biology in Crustacean Neuroendocrinology
- Advances in molecular biology have allowed for a deeper understanding of the primary structures of crustacean neuropeptides like CECH. These studies contribute to our knowledge of how these neuropeptides are involved in various physiological conditions and adaptations in crustaceans (Kleijn & Herp, 1995).
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H59N11O11/c1-24(2)17-31(52-40(62)29-14-15-37(59)50-29)41(63)54-33(20-36(46)58)43(65)53-32(18-25-9-4-3-5-10-25)42(64)55-34(23-57)45(67)56-16-8-13-35(56)44(66)49-22-38(60)51-30(39(47)61)19-26-21-48-28-12-7-6-11-27(26)28/h3-7,9-12,21,24,29-35,48,57H,8,13-20,22-23H2,1-2H3,(H2,46,58)(H2,47,61)(H,49,66)(H,50,59)(H,51,60)(H,52,62)(H,53,65)(H,54,63)(H,55,64)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGMPZRFMGBTDI-POFDKVPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H59N11O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
930.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide | |
CAS RN |
37933-92-9 | |
| Record name | Red pigment-concentrating hormone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037933929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



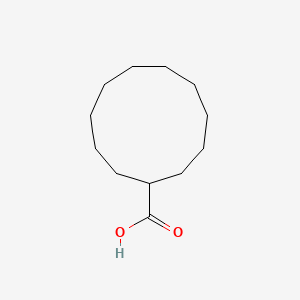
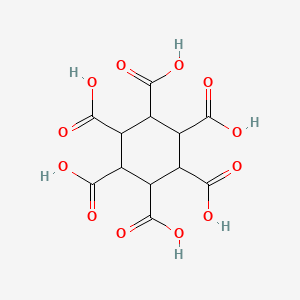
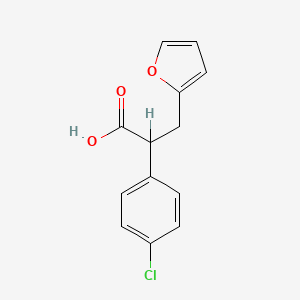
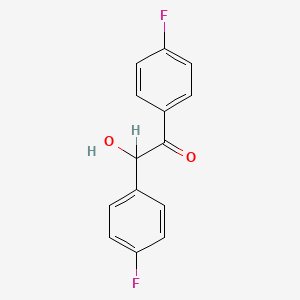
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B1345536.png)
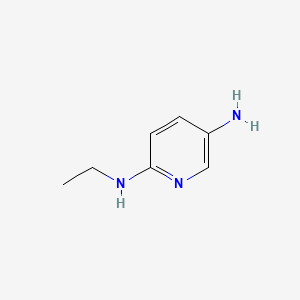
![[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-](/img/structure/B1345540.png)
![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B1345541.png)
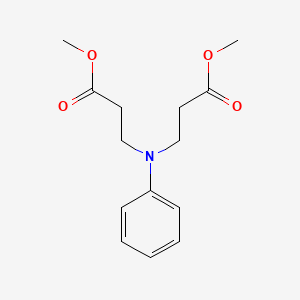
![[1,1'-Biphenyl]-4-carbonitrile, 4'-undecyl-](/img/structure/B1345545.png)
